2-Bromofuran
Description
Historical Context and Evolution of 2-Bromofuran Studies
The study of this compound is intrinsically linked to the broader field of furan (B31954) chemistry. Historically, the synthesis of this compound presented significant challenges. Early methods involving the direct bromination of furan with elemental bromine (Br₂) were often difficult to control. tandfonline.com Furan's high reactivity towards electrophiles like bromine often led to the formation of polyhalogenated products, and the reactions could be hazardous and hard to manage on a larger scale. tandfonline.compharmaguideline.com
A significant evolution in the synthesis of this compound came with the development of milder and more selective brominating agents. The use of N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) marked a major breakthrough. tandfonline.com This method proved to be a simple, scalable, and efficient procedure for preparing this compound, even on a 20 to 50-gram scale, without requiring complex chromatographic purification. tandfonline.comresearchgate.net This advancement made this compound more accessible for research and industrial applications, paving the way for more extensive studies into its reactivity and utility. Other historical methods included the reaction of lithium derivatives of furan with bromine. researchgate.net
Significance of this compound in Contemporary Chemical Research
This compound is a crucial building block in modern organic synthesis, primarily valued for its role as a precursor to a wide array of substituted furans and other heterocyclic systems. guidechem.comchemimpex.com The bromine atom is highly reactive and can be readily replaced through various substitution reactions, making it an excellent synthetic handle. guidechem.com
Its most prominent significance lies in its application in metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling allow for the efficient formation of carbon-carbon bonds, enabling the synthesis of 2-aryl furans. tandfonline.com These 2-aryl furan motifs are prevalent scaffolds in pharmaceuticals and advanced materials. chemimpex.com
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of complex, biologically active molecules. chemimpex.com Derivatives of this compound have been incorporated into compounds investigated as potential anticancer agents. Beyond pharmaceuticals, its derivatives are also used in the production of agrochemicals and in the fragrance industry. chemimpex.com The compound's versatility also extends to materials science, where it is used in developing novel polymers with enhanced properties. chemimpex.com
Overview of Key Academic Research Trajectories for this compound
Contemporary research on this compound is largely focused on leveraging its reactivity to construct complex molecular architectures. Key academic trajectories include its use in transition metal-catalyzed cross-coupling reactions and the synthesis of elaborate heterocyclic structures.
One of the most explored research avenues is the Palladium-Catalyzed Suzuki-Miyaura Coupling . This reaction involves coupling this compound with various arylboronic acids to produce 2-arylfurans. tandfonline.comthieme-connect.com Research in this area investigates different palladium catalysts, ligands, and reaction conditions to optimize yields and expand the scope of accessible 2-arylfuran derivatives. thieme-connect.com These synthesized 2-arylfurans are valuable precursors for other complex molecules. tandfonline.com
Another significant trajectory is the exploration of Iron-Catalyzed Cross-Coupling Reactions . These studies aim to develop more economical and environmentally benign alternatives to palladium-based systems. thieme-connect.com Research has shown that iron catalysts can effectively couple this compound with both primary and secondary alkyl Grignard reagents, as well as some aryl groups, though often with modest yields compared to palladium catalysis. thieme-connect.com
Furthermore, this compound is a critical starting material in the synthesis of complex polycyclic systems . For example, it is used to prepare 2-substituted furans that then undergo Diels-Alder reactions with benzyne (B1209423) to create C1-substituted oxabenzonorbornadienes. tandfonline.com These structures are instrumental in studying the regioselectivity of various transition-metal-catalyzed reactions. tandfonline.com
Palladium-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids This table presents the outcomes of coupling this compound with various arylboronic acids using different palladium catalysts.
| Entry | Aryl Group (Ar) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Phenyl | Pd(OAc)₂ | 62 | thieme-connect.com |
| 2 | Phenyl | PdCl₂(PPh₃)₂ | 59 | thieme-connect.com |
| 3 | 4-Methylphenyl | Pd(OAc)₂ | 68 | thieme-connect.com |
| 4 | 4-Methylphenyl | PdCl₂(PPh₃)₂ | 65 | thieme-connect.com |
| 5 | 3-Methylphenyl | Pd(OAc)₂ | 65 | thieme-connect.com |
| 6 | 2-Methylphenyl | Pd(OAc)₂ | 55 | thieme-connect.com |
| 7 | 4-Methoxyphenyl | Pd(OAc)₂ | 75 | thieme-connect.com |
| 8 | 4-Chlorophenyl | Pd(OAc)₂ | 71 | thieme-connect.com |
| 9 | 1-Naphthyl | Pd(OAc)₂ | 60 | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO/c5-4-2-1-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCMWPHMPODNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207108 | |
| Record name | Furan, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-12-3 | |
| Record name | Furan, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromofuran and Its Derivatives
Direct Bromination Approaches for Furan (B31954)
Direct bromination of the furan ring is the most common strategy for synthesizing 2-bromofuran. This approach relies on electrophilic aromatic substitution, where a bromine source acts as the electrophile. The choice of brominating agent and solvent system significantly influences the reaction's outcome.
Bromination of Furan with N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)
The use of N-Bromosuccinimide (NBS) in dimethylformamide (DMF) has emerged as a preferred method for the synthesis of this compound due to its milder reaction conditions and improved safety profile compared to elemental bromine. sci-hub.se
Researchers have developed a simple, straightforward, and scalable procedure for preparing this compound using NBS in DMF, suitable for 20 to 50 g scales. sci-hub.setandfonline.comresearchgate.net This method avoids the need for extractive workup or chromatographic purification, making it highly efficient for larger-scale production. sci-hub.setandfonline.comresearchgate.net The reaction involves the controlled addition of an NBS solution in DMF to a solution of furan in DMF at room temperature. sci-hub.setandfonline.com The temperature is typically maintained between 25 and 35°C during the addition. sci-hub.setandfonline.com After the addition, the mixture is stirred for an additional 2-4 hours at ambient temperature. sci-hub.setandfonline.com This method consistently provides yields of this compound in the range of 65-75%. sci-hub.setandfonline.com
A key optimization is the direct steam distillation of the reaction mixture for product isolation, which has proven effective and circumvents issues associated with traditional extraction methods. sci-hub.setandfonline.com This approach represents a significant improvement in terms of practicality and scalability for producing this compound. sci-hub.se
| Parameter | Condition | Reference |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | tandfonline.com |
| Solvent | Dimethylformamide (DMF) | tandfonline.com |
| Scale | 20-50 g | sci-hub.setandfonline.comresearchgate.net |
| Temperature | 25-35°C (during addition) | sci-hub.setandfonline.com |
| Yield | 65-75% | sci-hub.setandfonline.com |
| Purification | Direct steam distillation | sci-hub.setandfonline.com |
The bromination of furan with NBS in DMF proceeds via an electrophilic aromatic substitution mechanism. NBS serves as a source of an electrophilic bromine species (Br+). The electron-rich furan ring attacks the electrophilic bromine, leading to the formation of a sigma complex, also known as an arenium ion. pearson.com This intermediate is stabilized by resonance. Subsequent deprotonation restores the aromaticity of the furan ring, yielding this compound. vulcanchem.com The reaction preferentially occurs at the 2-position of the furan ring due to the greater stability of the resulting sigma complex compared to attack at the 3-position. pearson.com
Unlike the highly exothermic reaction of elemental bromine with DMF, the addition of NBS to DMF is not exothermic, which allows for better temperature control during the reaction. sci-hub.setandfonline.com
A significant advantage of the NBS/DMF method is the simplified purification process. sci-hub.setandfonline.comresearchgate.net Direct steam distillation of the reaction mixture allows for the isolation of this compound in good yields (65-75%), bypassing the need for traditional and often cumbersome extractive workups and chromatographic purification. sci-hub.setandfonline.com This is particularly beneficial for large-scale preparations. sci-hub.setandfonline.comuoguelph.ca The isolated this compound is typically stored over anhydrous potassium carbonate. uoguelph.ca While chromatographic purification is generally not required with this method, it can be used if higher purity is needed. vulcanchem.com
Mechanistic Investigations of NBS Bromination
Bromination of Furan with Elemental Bromine (Br₂) in N,N-Dimethylformamide (DMF)
The direct bromination of furan using elemental bromine in DMF is another established method. tandfonline.com However, this approach presents several challenges, particularly on a larger scale. The addition of bromine to DMF is highly exothermic, making temperature control difficult. sci-hub.setandfonline.com This can lead to the formation of a dense, tarry solid as a byproduct, complicating the isolation of the desired this compound. sci-hub.setandfonline.com
Despite these difficulties, the method can provide this compound. brainly.in In a typical procedure, bromine is added dropwise to a solution of furan in DMF while maintaining the temperature. After the reaction is complete, the mixture is typically quenched with ice water and extracted with a solvent like diethyl ether. However, yields are often modest, with some reports citing around 23-55%. sci-hub.se The hazardous and corrosive nature of elemental bromine also makes it less favorable than the NBS method. sci-hub.setandfonline.com
Reactions of Furan with Hexabromocyclopentadiene and Bromine-Dioxane Complexes
Other less common methods for the direct bromination of furan have been reported, although they are not typically favored for large-scale synthesis. researchgate.net These include the reaction of furan with hexabromocyclopentadiene and with bromine-dioxane complexes. researchgate.net While these methods can reportedly provide good yields, they are not considered as practical for preparing sizable amounts of this compound compared to the NBS or elemental bromine procedures. researchgate.net The reaction of furan with a bromine-dioxane complex is another example of an electrophilic aromatic substitution. cdnsciencepub.com
Bromination in Aqueous Solution and Adduct Formation
The reaction of furan with bromine in a purely aqueous solution is complex and does not typically yield this compound as the primary stable product. Instead, the reaction proceeds through a mechanism involving addition and subsequent ring-opening. cdnsciencepub.com
The process involves two main stages:
Initial Attack: Bromine attacks the furan ring, leading to the formation of unstable adducts. Specifically, 1,4- and 1,2-dibromo adducts have been observed in non-nucleophilic solvents at low temperatures. cdnsciencepub.com In aqueous environments, the solvent participates in the reaction. cdnsciencepub.com
Ring-Opening: These intermediates are not stable and readily undergo ring-opening, which results in the formation of malealdehyde (B1233635). cdnsciencepub.comresearchgate.net
Following the rapid consumption of bromine, a second, slower process is observable: the hydration of the resulting malealdehyde to form its cyclic hydrate. cdnsciencepub.comresearchgate.net Therefore, direct bromination in water is not a viable synthetic route for the preparation of this compound due to the prevalence of addition and ring-opening pathways over substitution. cdnsciencepub.com
Lithium Compound Reactions for this compound Synthesis
A well-established and high-yield method for preparing this compound involves the use of organolithium reagents. tandfonline.comtandfonline.com This strategy is based on the metallation of furan, followed by quenching the resulting organolithium species with elemental bromine.
The general procedure is as follows:
Lithiation: Furan is treated with a strong lithium base, such as ethyllithium (B1215237) (EtLi) or butyllithium (B86547) (BuLi), in an appropriate solvent like diethyl ether. tandfonline.com The use of ethyllithium in diethyl ether is advantageous because the solvent can be completely separated from the final product by distillation. tandfonline.com This reaction deprotonates the furan ring preferentially at the α-position (C2), generating 2-furyllithium.
Bromination: The 2-furyllithium intermediate is then reacted with elemental bromine (Br₂), typically at a low temperature (e.g., -80°C), to yield this compound. tandfonline.comtandfonline.com
While this method can provide good yields (often reported between 50-80%), it has been noted that the use of elemental bromine can lead to side reactions. tandfonline.comtandfonline.com Improved results have been obtained by using a freshly prepared, cooled solution of bromine in diethyl ether, which is thought to form a less reactive oxonium complex. tandfonline.com Despite its effectiveness, some researchers have found the procedure difficult to work with, especially regarding product isolation on a larger scale. tandfonline.com
Advanced Synthetic Strategies for Substituted 2-Bromofurans
For the synthesis of more complex, substituted 2-bromofurans, advanced strategies are often required to control the position of bromination and achieve the desired isomer.
The "halogen dance" is a base-promoted isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. For α-bromofurans (2-bromofurans), this reaction can be regiocontrolled by using lithium diisopropylamide (LDA) and leveraging the effect of directing groups on the furan ring. acs.orgnih.gov
The regioselectivity of the deprotonation and subsequent bromine migration is dependent on the substituent at the α-position. acs.orgthieme-connect.comkobe-u.ac.jp
Directing Groups: Functional groups such as oxazoline, ester, and amide can act as directing groups. acs.orgnih.gov They facilitate the initial lithiation at the adjacent β-position, leading to a 1,3-migration of the bromine atom.
Non-Directing Groups: In contrast, a group like a diethyl acetal (B89532) moiety promotes deprotonation at the β-position adjacent to the bromo group, resulting in a 1,2-migration. acs.orgnih.gov
This methodology allows for the selective synthesis of different regioisomers of substituted bromofurans by choosing the appropriate functional group on the starting material. thieme-connect.comkobe-u.ac.jp
The synthesis of the specific derivative 2-bromo-5-ethylfuran has been achieved through several methods starting from the commercially available 2-ethylfuran (B109080). researchgate.net One efficient procedure involves the direct bromination of 2-ethylfuran with bromine in dimethylformamide (DMF). researchgate.net Other approaches include the use of N-bromosuccinimide (NBS) or a two-step process involving lithiation with n-butyllithium (n-BuLi) followed by quenching with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net Research has also highlighted the potential for unexpected isomerization during these synthetic processes. ox.ac.ukdntb.gov.uaox.ac.uk
| Method for 2-Bromo-5-ethylfuran Synthesis | Reagents |
| Direct Bromination | Br₂, DMF |
| Radical Bromination | NBS, AIBN, Et₂O |
| Lithiation-Bromination | 1. n-BuLi, THF; 2. DBDMH |
Table based on data from reference researchgate.net.
The stability of 2-bromo-5-ethylfuran is limited; it can be stored for 3–4 weeks in the dark at –20 °C before significant degradation or isomerization occurs. researchgate.net
To overcome some of the challenges associated with using elemental bromine or N-bromosuccinimide (NBS), newer brominating agents have been employed. One such reagent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . nih.govconnectchemicals.com
DBDMH offers several advantages:
Higher Bromine Content: It has a higher available bromine content compared to NBS. nih.gov
Greater Stability: DBDMH is a more stable solid, making it easier and safer to handle. nih.govresearchgate.net
Efficacy: It has proven to be particularly effective for the bromination of complex furan-containing natural products where NBS was found to be unreactive. nih.govresearchgate.net For example, in the bromination of obacunone, DBDMH successfully produced the desired dibrominated product in good yield, while NBS failed to yield any product. nih.gov
This reagent can be used in various solvents, including dichloromethane, or in some cases, without any additional solvent. google.comresearchgate.net
Synthesis of 2-Bromo-5-ethylfuran and Isomerization Studies
Comparative Analysis of Synthetic Routes: Yield, Purity, and Scalability
The choice of synthetic route for this compound depends on the desired scale, required purity, and available reagents. The most common methods are direct bromination with NBS in DMF and the lithiation-bromination sequence.
| Synthetic Route | Typical Reagents | Yield | Purity & Workup | Scalability |
| NBS in DMF | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | 65–75% tandfonline.com | High purity without chromatography; product isolated via steam distillation. tandfonline.comresearchgate.nettandfonline.com | Good; has been conducted on a 20-50 g scale. tandfonline.comresearchgate.nettandfonline.com |
| Lithiation-Bromination | Ethyllithium (EtLi) or n-Butyllithium (n-BuLi), Bromine (Br₂) | ~70–80% tandfonline.com | Requires careful separation of product from solvent and byproducts via distillation. tandfonline.com | Considered more troublesome for large-scale preparation due to handling of organolithiums and bromine at low temperatures. tandfonline.com |
| Direct Bromination | Bromine (Br₂), Dimethylformamide (DMF) | ~70–80% tandfonline.com | Isolation of the product is reported to be troublesome. tandfonline.com | Difficulties in workup hinder scalability. tandfonline.com |
The method using NBS in DMF is often preferred for its operational simplicity, scalability, and the avoidance of chromatographic purification and hazardous reagents like elemental bromine. researchgate.nettandfonline.com While the lithium method offers high yields, the practical challenges associated with handling and isolation make it less attractive for large-scale industrial synthesis. tandfonline.comtandfonline.com
Reactivity and Reaction Mechanisms of 2 Bromofuran
Cross-Coupling Reactions of 2-Bromofuran
This compound readily participates in various cross-coupling reactions, enabling the synthesis of a diverse range of 2-substituted furans. These reactions are typically catalyzed by transition metals, most notably palladium and iron. thieme-connect.com
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org In the context of this compound, this reaction provides an effective route to synthesize 2-arylfurans, which are important structural motifs in pharmaceuticals and materials science. researchgate.net The general reaction involves the coupling of this compound with an aryl boronic acid in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net
The choice of palladium catalyst and associated ligands is crucial for the success of the Suzuki coupling of this compound. Various palladium sources, including both Pd(0) and Pd(II) complexes, have been successfully employed. thieme-connect.com Commonly used catalysts include bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2], palladium acetate (B1210297) [Pd(OAc)2], and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. researchgate.netthieme-connect.com Even heterogeneous catalysts like palladium on carbon (Pd/C) have shown good efficacy for certain substrates. thieme-connect.com
The ligands coordinated to the palladium center play a significant role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3) and its derivatives, are frequently used to enhance catalytic activity. libretexts.orgorganic-chemistry.org For instance, the use of bulky, electron-donating dialkylbiaryl phosphine ligands can lead to highly active catalysts capable of coupling even less reactive substrates under mild conditions. libretexts.orgnih.gov The selection of the appropriate ligand is often critical for achieving high yields and accommodating a broad range of functional groups on the coupling partners. nih.gov
A typical catalytic system involves using 2 mol% of bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] with potassium carbonate (K2CO3) as the base in a dimethylformamide (DMF)/water solvent mixture. researchgate.netsci-hub.se
Table 1: Catalyst Systems for Suzuki Coupling of this compound with Aryl Boronic Acids
| Catalyst | Ligand | Base | Solvent | Typical Yields |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Triphenylphosphine | K₂CO₃ | DMF/H₂O | Moderate to Good researchgate.net |
| Pd(OAc)₂ | Various Phosphines | K₂CO₃ | DMF/H₂O | Variable thieme-connect.com |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMF/H₂O | Variable thieme-connect.com |
| 5% Pd/C | None (Heterogeneous) | K₂CO₃ | DMF/H₂O | Good for specific substrates thieme-connect.com |
The Suzuki coupling of this compound has been successfully demonstrated with a wide array of aryl boronic acids, showcasing its broad scope. researchgate.netsci-hub.se This includes aryl boronic acids bearing both electron-donating and electron-withdrawing substituents. nih.gov For example, phenyl, 4-methylphenyl, 3-methylphenyl, 4-methoxyphenyl, and 4-chlorophenyl boronic acids all react with this compound to afford the corresponding 2-arylfurans in moderate to good yields. researchgate.netthieme-connect.comsci-hub.se
However, the reaction is not without its limitations. While palladium-catalyzed Suzuki coupling is highly effective for synthesizing 2-arylfurans, it is generally less successful for producing 2-alkylfurans from alkyl nucleophiles. thieme-connect.comlookchem.com Additionally, the stability of certain heteroarylboronic acids, including furanboronic acids, can be a limiting factor due to a propensity for protodeboronation, although advancements in catalyst systems have expanded the scope to include these substrates. nih.gov Steric hindrance on the aryl boronic acid can also influence the reaction efficiency. nih.gov
Table 2: Examples of Suzuki Coupling of this compound with Various Aryl Boronic Acids
| Aryl Boronic Acid | Product (2-Arylfuran) | Yield (%) sci-hub.se |
|---|---|---|
| Phenylboronic acid | 2-Phenylfuran | 62 |
| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)furan | 56 |
| 3-Methylphenylboronic acid | 2-(3-Methylphenyl)furan | 80 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)furan | 65 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)furan | 73 |
The 2-arylfurans synthesized via the Suzuki coupling of this compound serve as crucial precursors for the synthesis of C1-substituted oxabenzonorbornadienes. researchgate.netsci-hub.setandfonline.com These strained bicyclic alkenes are valuable intermediates in organic synthesis. researchgate.net The synthesis is achieved through a Diels-Alder reaction between the 2-substituted furan (B31954) and benzyne (B1209423), which can be generated in situ from precursors like anthranilic acid and isoamyl nitrite. uoguelph.cabac-lac.gc.ca The resulting C1-substituted oxabenzonorbornadienes are useful for investigating regiochemical aspects in various metal-catalyzed reactions. sci-hub.setandfonline.com
While palladium catalysis is effective for producing 2-arylfurans, iron-catalyzed coupling reactions have proven to be more efficient for the synthesis of 2-alkylfurans. thieme-connect.comuoguelph.ca These reactions typically involve the cross-coupling of this compound with alkyl Grignard reagents in the presence of an iron catalyst, such as iron(III) chloride (FeCl3). uoguelph.cabac-lac.gc.ca This method provides a viable route to primary and secondary alkyl furans in modest yields. thieme-connect.comlookchem.combac-lac.gc.ca For instance, coupling with cyclohexylmagnesium chloride has been studied to optimize reaction conditions. thieme-connect.com The use of iron catalysts offers a more cost-effective and environmentally friendly alternative to palladium for this specific transformation. organic-chemistry.org
An atom-economical approach to synthesizing 2-arylfurans involves the palladium-catalyzed cross-coupling of this compound with triarylbismuths. researchgate.netresearchgate.net In these reactions, all three aryl groups from the triarylbismuth reagent can potentially be transferred, which aligns with the principles of green chemistry. organic-chemistry.org The coupling proceeds smoothly and rapidly, affording high yields of the corresponding 2-arylfurans in a short reaction time, often within an hour. researchgate.netresearchgate.net This methodology has also been successfully applied to the synthesis of 2,5-diarylfurans starting from 2,5-dibromofuran. researchgate.net The reaction is typically carried out using a palladium catalyst in a suitable solvent. researchgate.net
Scope and Limitations with Various Aryl Boronic Acids
Iron-Catalyzed Coupling Reactions for Alkyl 2-Furans
Electrophilic Aromatic Substitution Reactions of this compound
Furan and its derivatives are aromatic heterocyclic compounds that readily undergo electrophilic aromatic substitution reactions, often more so than benzene. pearson.compearson.com The heteroatom, in this case, oxygen, donates electron density to the ring, increasing its nucleophilicity and reactivity towards electrophiles. pearson.com For furan itself, electrophilic attack preferentially occurs at the 2-position (alpha to the oxygen). pearson.compearson.com This regioselectivity is attributed to the greater stability of the carbocation intermediate (sigma complex) formed during the reaction. pearson.compearson.com Attack at the 2-position allows for the positive charge to be delocalized over three atoms, including the oxygen, which provides significant resonance stabilization. pearson.comuomustansiriyah.edu.iq In contrast, attack at the 3-position results in a less stable intermediate where the positive charge is only delocalized over two carbon atoms. pearson.comaskfilo.com
When furan is brominated, this compound is the major product. pearson.comutexas.edu The presence of the bromine atom at the 2-position deactivates the furan ring towards further electrophilic substitution due to its electron-withdrawing inductive effect. However, the lone pairs on the bromine atom can participate in resonance, directing incoming electrophiles to specific positions. Electrophilic substitution on this compound typically occurs at the 5-position. researchgate.net
Common electrophilic aromatic substitution reactions involving this compound include:
Nitration: The introduction of a nitro group (-NO2) onto the furan ring.
Acylation: The introduction of an acyl group (R-C=O) using reagents like acyl halides or anhydrides in the presence of a Lewis acid catalyst. researchgate.net
Halogenation: Further halogenation, such as chlorination or bromination, can occur. researchgate.net
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Position of Attack | Number of Resonance Structures for Sigma Complex | Stability of Intermediate | Major/Minor Product |
| C-2 | 3 (charge delocalized onto oxygen) | More stable | Major |
| C-3 | 2 (charge not delocalized onto oxygen) | Less stable | Minor |
Nucleophilic Substitution Reactions of this compound
While the furan ring itself is electron-rich and generally unreactive towards nucleophiles, the presence of a good leaving group like bromine allows for nucleophilic substitution reactions to occur at the carbon atom bearing the bromine. These reactions are particularly important for the synthesis of a wide range of substituted furans. guidechem.com
This compound can undergo nucleophilic substitution through several mechanisms, including the formation of organometallic intermediates.
Formation of Grignard Reagents: this compound can react with magnesium to form the corresponding Grignard reagent, 2-furylmagnesium bromide. oup.comacs.org This organometallic compound is a powerful nucleophile and can be used in reactions with various electrophiles to create new carbon-carbon bonds. oup.comuoguelph.ca However, the formation of this Grignard reagent can be challenging. oup.comshu.ac.uk
Formation of Organolithium Reagents: Treatment of this compound with a strong base like n-butyllithium (n-BuLi) can lead to lithium-halogen exchange, forming 2-furyllithium. tandfonline.comreddit.com This organolithium species is also a potent nucleophile. tandfonline.comresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netbac-lac.gc.ca In these reactions, this compound is coupled with organoboron compounds in the presence of a palladium catalyst and a base to form 2-arylfurans or 2-vinylfurans. researchgate.netuoguelph.ca
The bromine atom can also be displaced by other nucleophiles, such as amines and thiols, to introduce different functional groups onto the furan ring.
Table 2: Common Nucleophilic Substitution Reactions of this compound
| Reagent | Intermediate/Product Type | Application |
| Magnesium (Mg) | Grignard Reagent (2-Furylmagnesium bromide) | Formation of C-C bonds with electrophiles |
| n-Butyllithium (n-BuLi) | Organolithium Reagent (2-Furyllithium) | Formation of C-C bonds with electrophiles |
| Arylboronic acids (in presence of Pd catalyst) | 2-Arylfurans | Synthesis of biaryl compounds |
| Amines, Thiols | Substituted furans | Introduction of heteroatomic functional groups |
Ring-Opening Reactions of this compound Derivatives
The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly when subjected to strong acids or oxidizing agents. pharmaguideline.com The presence of substituents can influence the stability of the ring and its propensity to open. Electron-releasing groups can destabilize the ring towards acid-catalyzed polymerization and ring-opening. pharmaguideline.com
Derivatives of this compound are utilized in synthetic strategies that involve a Diels-Alder reaction followed by ring-opening of the resulting oxabicyclic adduct. uoguelph.ca For instance, 2-substituted furans, which can be prepared from this compound, undergo cycloaddition reactions to form oxabicyclic alkenes. uoguelph.ca These intermediates can then be subjected to various ring-opening reactions, often catalyzed by transition metals, to produce highly functionalized carbocyclic or heterocyclic structures. uoguelph.cauoguelph.ca For example, palladium-catalyzed ring-opening of 1-carbomethoxy-7-oxanorbornadienes derived from furan can lead to complex product mixtures. bac-lac.gc.ca
Radical Reactions Involving this compound
Radical reactions involving this compound are less common than electrophilic or nucleophilic substitutions but are still relevant in certain synthetic transformations. The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions.
One example involves the azido-alkynylation of alkenes, where a bromofuran-substituted homopropargylic azide (B81097) was synthesized in a moderate yield. nih.gov This suggests that the bromofuran moiety can be incorporated into molecules through radical-mediated processes.
The atmospheric oxidation of furan initiated by hydroxyl radicals has been studied, which proceeds through the formation of radical adducts. acs.org While this study focused on unsubstituted furan, it provides a basis for understanding the potential radical reaction pathways of substituted furans like this compound in atmospheric or combustion chemistry.
Computational and Theoretical Studies of this compound Reactivity
Computational chemistry provides valuable insights into the reactivity and reaction mechanisms of molecules like this compound. Quantum mechanical calculations and Density Functional Theory (DFT) are powerful tools to study reaction pathways, transition states, and the electronic properties that govern reactivity.
Quantum mechanical calculations have been employed to understand various reactions involving furan derivatives. For instance, in the gold-catalyzed cycloisomerization of bromoallenyl ketones, calculations helped to elucidate the mechanism leading to the formation of this compound. nih.gov These studies confirmed the feasibility of certain intermediates and transition states, providing a more detailed picture of the reaction pathway than what could be determined from experimental evidence alone. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) calculations have also been used to investigate enzymatic reactions, which can provide insights applicable to the reactivity of furan-containing compounds. researchgate.net
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. DFT calculations have been applied to investigate the bromination of furan and related compounds. sciforum.netumich.edu These studies can predict the most likely sites of electrophilic attack by analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). sciforum.netresearchtrends.net
For this compound, DFT studies can help to explain its reactivity in nucleophilic substitution reactions. One study indicated that the Lowest Unoccupied Molecular Orbital (LUMO) of this compound is not a π* orbital, and its low reactivity in certain nucleophilic substitutions might be due to the participation of the next lowest unoccupied molecular orbital (NLUMO). researchtrends.net
DFT calculations have also been used to study the frontier molecular orbitals of halogenated furans in the context of intramolecular Diels-Alder reactions, revealing the electronic effects of halogen substitution on the reactivity of the furan ring. rsc.org Furthermore, DFT has been used to study the structural and electronic properties of complex molecules containing a bromofuran moiety. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the reactivity and reaction mechanisms of chemical compounds at an atomic level. While dedicated molecular dynamics studies focusing exclusively on neat this compound are not extensively detailed in the surveyed literature, its behavior has been elucidated through simulations of more complex derivatives. These computational studies provide critical insights into how the this compound moiety influences the properties and interactions of larger molecules in various environments, from biological systems to material interfaces and photochemical reactions.
Research has utilized MD simulations to understand the therapeutic potential and pharmacokinetics of molecules incorporating a furan ring. plos.org For instance, in a study of thiazole (B1198619) Schiff base derivatives, compounds containing a furan ring demonstrated notable antibacterial potency. plos.orgresearchgate.net While the primary MD simulations in this research were conducted on non-brominated analogs, a derivative, 1-{2-[N-2-(5-Bromofuran-2-ylmethylidene)hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one, was successfully synthesized. plos.orgresearchgate.net The simulations performed on related compounds revealed that the derivatives remained stable within the binding sites of bacterial protein receptors throughout the simulation time, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values staying below 2 nm, indicating stable binding. plos.orgresearchgate.net
In a separate study, novel triazole derivatives containing a 5-(5-bromofuran-2-yl) moiety were synthesized and evaluated for their enzyme inhibition properties. semanticscholar.org Molecular docking and binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method—a technique closely related to MD—were performed. These calculations helped to quantify the binding affinity of the compounds to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential as therapeutic agents. semanticscholar.org
Another significant application of computational dynamics is in the field of materials science, particularly for developing corrosion inhibitors. Monte Carlo and molecular dynamics simulations were employed to study the adsorption of 2-(p-toluidinylmethyl)-5-bromo furan on an iron (110) surface in an effort to understand its corrosion inhibition mechanism. researchgate.net These simulations calculate various energy and structural descriptors to predict the interaction between the inhibitor molecule and the metal surface. The outputs from these simulations, such as adsorption energy, provide a quantitative measure of the inhibitor's effectiveness.
Table 1: Monte Carlo Simulation Outputs for Furan Derivative Adsorption on Iron (0 0 1) This table presents the calculated outputs for a corrosion inhibitor containing the this compound structure, providing insight into its interaction with a metal surface. Data sourced from a study on furan derivatives as corrosion inhibitors. researchgate.net
| Descriptor | Value (kcal/mol) |
| Total Energy | -1785.43 |
| Adsorption Energy | -215.77 |
| Rigid Adsorption Energy | -198.31 |
| Deformation Energy | -17.46 |
| dEads/dN (Inhibitor on Fe surface) | -189.92 |
Furthermore, non-adiabatic excited-state dynamics simulations have been used to investigate the photoprotective mechanism of a novel sunscreen molecule, (E)-3-(5-bromofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (FPPO-HBr). nih.gov These advanced simulations track the molecule's behavior after absorbing UV light. Upon excitation, the FPPO-HBr derivative primarily dissipates energy through an ultrafast excited-state intramolecular proton transfer (ESIPT), followed by a conformational twist. nih.govrsc.org This efficient, non-radiative decay pathway is crucial for its function as a sunscreen, and ¹H NMR analysis confirmed that the molecule possesses excellent photostability without undergoing trans-cis photoisomerization. nih.gov
Spectroscopic Characterization and Analytical Methodologies in 2 Bromofuran Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-bromofuran and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.
¹H NMR Spectral Analysis of this compound and its Derivatives.tandfonline.comsci-hub.sepreprints.org
The ¹H NMR spectrum of this compound exhibits distinct signals for the three protons on the furan (B31954) ring. tandfonline.comsci-hub.se In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), these protons appear as doublet of doublets, reflecting their coupling with adjacent protons. tandfonline.comsci-hub.se For instance, the proton at the 5-position (H-5) typically resonates at the lowest field due to the deshielding effect of both the oxygen atom and the bromine atom. The protons at the 3- and 4-positions (H-3 and H-4) appear at higher fields.
The analysis of this compound derivatives shows predictable shifts in the proton signals depending on the nature and position of the substituents. For example, in N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the two furanyl protons show doublet signals at δ 6.84 and 7.32 ppm. preprints.org
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constants (J) in Hz |
| H-3 | 6.28 | dd | 3.3, 2.3 |
| H-4 | 6.35 | dd | 4.9, 3.6 |
| H-5 | 7.40 | dd | 2.1, 1.1 |
Data sourced from a study by Raheem et al. tandfonline.comsci-hub.se
¹³C NMR Spectral Analysis.tandfonline.comsci-hub.sepreprints.org
The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. tandfonline.comsci-hub.se The carbon atom attached to the bromine (C-2) is significantly deshielded and appears at a characteristic downfield shift. The other carbon atoms of the furan ring also show distinct resonances.
In the case of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the ¹³C NMR spectrum confirms the presence of nine distinct carbon environments. preprints.org The carbonyl carbons resonate at δ 156.71 and 164.85 ppm, while the aromatic carbons appear in the range of δ 114.69 to 151.05 ppm. preprints.org
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) in CDCl₃ |
| C2 | 124.0 |
| C3 | 111.5 |
| C4 | 114.0 |
| C5 | 141.3 |
Data sourced from a study by Raheem et al. tandfonline.comsci-hub.se
2D NMR Techniques (e.g., COSY, HSQC) for Structural Elucidation.preprints.orgrsc.orgrsc.org
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex derivatives of this compound. preprints.orgrsc.org
COSY (¹H-¹H Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other. emerypharma.com This is invaluable for tracing the connectivity of protons within the furan ring and any attached side chains.
HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. researchgate.net This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice versa.
Infrared (IR) Spectroscopy.sci-hub.sepreprints.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its chemical bonds.
Key IR absorptions for this compound include:
C-H stretching vibrations of the furan ring, typically observed above 3000 cm⁻¹. tandfonline.com
C=C stretching vibrations of the aromatic ring, which appear in the region of 1600-1450 cm⁻¹. tandfonline.com
C-O-C stretching vibrations of the furan ether linkage. tandfonline.com
C-Br stretching vibration , which is found at lower wavenumbers.
Functional Group Identification.preprints.org
In derivatives of this compound, IR spectroscopy is crucial for confirming the presence of newly introduced functional groups. For example, in N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the IR spectrum clearly shows absorption bands for the carbonyl groups of the amide at 1644 and 1682 cm⁻¹, confirming the successful incorporation of the isonicotinohydrazide moiety. preprints.org Similarly, the presence of an aldehyde group in a this compound derivative would be indicated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. vulcanchem.com
Table 3: Characteristic IR Absorptions for this compound
| Vibration | Wavenumber (cm⁻¹) in CH₂Cl₂ |
| C-H stretch | 3140 |
| C=C stretch | 1472 |
| C-O stretch | 1161, 1052 |
Data sourced from a study by Raheem et al. tandfonline.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, high-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, allowing for the confirmation of its molecular formula, C₄H₃BrO. tandfonline.comsci-hub.se The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
For derivatives of this compound, mass spectrometry is used to confirm the molecular weight of the final product. For example, the high-resolution electrospray ionization mass spectrum (HRESIMS) of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide showed a molecular ion peak at m/z 309.9885, which is consistent with the calculated mass for its molecular formula, C₁₁H₉N₃O₃Br. preprints.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. bioglobax.com For aromatic and heterocyclic compounds like this compound, UV-Vis spectra provide information about the conjugated π-electron system.
While specific UV-Vis absorption maxima for this compound are not extensively detailed in the provided search results, related compounds offer insight. For example, a derivative, N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide, exhibits a strong absorption peak in the 280–350 nm range, indicative of its potential for UV-based applications. researchgate.net The absorption bands in UV-Vis spectra of such compounds are generally broad and can be influenced by the solvent environment. bioglobax.com
Rotational Spectroscopy and Nuclear Quadrupole Coupling
Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise information about the geometry and electronic structure of molecules in the gas phase. ugto.mx For molecules containing a quadrupolar nucleus like bromine, the rotational spectra are split into hyperfine components due to the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. researchgate.net
The analysis of the microwave rotational spectra of this compound and its isotopic species allows for the determination of rotational constants (A, B, and C) and the nuclear quadrupole coupling constants (χ_aa, χ_bb, χ_cc). researchgate.net These constants are directly related to the molecule's moments of inertia and the distribution of electron density around the bromine nucleus, respectively. This data has been used in conjunction with gas-phase electron diffraction to refine the molecular structure of this compound. researchgate.net
Table 2: Rotational and Nuclear Quadrupole Coupling Constants for this compound
| Isotopic Species | Rotational Constants (MHz) | Nuclear Quadrupole Coupling Constants (MHz) | Reference |
| 2-⁷⁹Br-Furan | A = 9690.8, B = 1775.40, C = 1499.07 | χ_aa = 482.4, χ_bb = -228.0, χ_cc = -254.4 | researchgate.net |
| 2-⁸¹Br-Furan | A = 9690.6, B = 1754.43, C = 1483.71 | χ_aa = 403.0, χ_bb = -190.4, χ_cc = -212.6 | researchgate.net |
Advanced Spectroscopic Techniques in this compound Research
Beyond the core techniques, other advanced spectroscopic methods provide further layers of information about this compound and its derivatives.
Raman spectroscopy is a vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its unique vibrational modes. nih.gov It is complementary to infrared (IR) spectroscopy. While specific Raman spectra for this compound are available, detailed band assignments are not extensively covered in the provided results. nih.govchemicalbook.com
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variant of Raman spectroscopy that can enhance the Raman signal by factors of up to 10¹⁰ to 10¹¹, enabling the detection of even single molecules. clinmedjournals.orgwikipedia.org This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. clinmedjournals.orgmdpi.com While direct SERS studies on this compound were not found, the technique has been widely applied to other heterocyclic and aromatic compounds for ultra-sensitive detection and structural analysis. clinmedjournals.orgspectroscopyonline.com The principles of SERS, involving electromagnetic and chemical enhancement mechanisms, would be applicable to the study of this compound, potentially revealing detailed vibrational information at very low concentrations. nih.gov
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While obtaining single crystals of this compound itself may be challenging, studies on its derivatives have successfully employed this technique. For instance, the structures of various 2-arylfurans, synthesized from this compound, have been confirmed by X-ray diffraction. researchgate.net Similarly, the crystal structure of 5-(5-chlorothien-2-yl)-2'-deoxyuridine, a related heterocyclic compound, was determined using single-crystal X-ray crystallography. nih.gov These studies provide precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of these materials. For example, X-ray diffraction analysis confirmed the trans configuration of nucleophiles in the ring-opening products of oxabenzonorbornadiene derivatives, which can be synthesized from furan precursors. uoguelph.ca
Raman Spectroscopy and its Enhanced Variants
Analytical Method Development for Purity and Identity Confirmation
The rigorous confirmation of the identity and purity of this compound is essential for its application in research and synthesis. A combination of chromatographic and spectroscopic techniques is employed to ensure the material meets the required quality standards. These methods provide detailed information about the compound's structure and the presence of any impurities.
Chromatographic Techniques
Gas Chromatography (GC) is the primary method for determining the purity of this compound. Commercial suppliers routinely use GC to certify the percentage purity of their products, which is typically high. For instance, several chemical suppliers specify a purity of greater than 98.0% as determined by GC. tcichemicals.comchemimpex.comfishersci.com The volatility of this compound makes it an ideal candidate for GC analysis, allowing for the separation of the main compound from any residual starting materials, by-products, or decomposition products.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with high-resolution mass spectrometry (HPLC-HRMS), is another powerful tool. While GC is excellent for volatile compounds, HPLC-HRMS can be used for the analysis of polar and hydrophilic compounds that may be present as impurities or degradation products, especially in complex matrices. rsc.org
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and identity confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The chemical shifts and coupling constants in the ¹H NMR spectrum provide precise information about the arrangement of protons on the furan ring. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. tandfonline.comnih.gov Published spectral data serve as a reference for identity confirmation. nih.govchemicalbook.comspectrabase.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further aids in its identification. The technique is often coupled with gas chromatography (GC-MS) for a comprehensive analysis where the components of a mixture are separated by GC and then identified by MS. doi.orgnih.govnih.govjprinfo.comresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in a molecule. In the case of this compound, IR spectra would show characteristic absorption bands corresponding to the C-H, C-O, and C-Br bonds within the furan ring structure. tandfonline.com
Research Findings and Data
The development of analytical methods is supported by detailed research findings that establish specific parameters for achieving reliable and reproducible results. This includes the choice of GC columns, temperature programs, mobile phases for HPLC, and specific conditions for spectroscopic analysis.
Below are tables summarizing typical purity data available from commercial sources and reported spectroscopic data for this compound.
Table 1: Purity of Commercial this compound Determined by Gas Chromatography (GC)
| Supplier | Purity Specification | Analysis Method | Reference |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | tcichemicals.com |
| Chem-Impex International | ≥ 98% | GC | chemimpex.com |
| Fisher Scientific | ≥98.0% | GC | fishersci.com |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C2 | 121.5 | spectrabase.com |
| C3 | 112.5 | spectrabase.com |
| C4 | 115.3 | spectrabase.com |
| C5 | 145.2 | spectrabase.com |
| Note: Data recorded in Acetone-d6. Chemical shifts are referenced to Tetramethylsilane (TMS). Data sourced from SpectraBase. spectrabase.com |
The combination of these analytical methodologies ensures that this compound used in further applications is of a known and high purity, with its chemical identity unequivocally confirmed.
Applications of 2 Bromofuran in Advanced Chemical Synthesis
Pharmaceutical and Agrochemical Synthesis
2-Bromofuran is a significant starting material in the synthesis of compounds for the pharmaceutical and agrochemical industries. chemimpex.comlookchem.com It serves as a key organic synthesis intermediate, allowing for the efficient construction of complex and biologically active molecules. chemimpex.comlookchem.com
Synthesis of Complex Bioactive Molecules
A primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate 2-arylfurans. researchgate.nettandfonline.com These 2-arylfuran structures are valuable precursors in the synthesis of complex molecules. tandfonline.com For instance, they are used to prepare C1-substituted oxabicyclic alkenes through Diels-Alder cycloaddition reactions; these alkenes are instrumental in studying the regiochemical aspects of various metal-catalyzed reactions. tandfonline.comuoguelph.ca The ability to readily form carbon-carbon bonds via these coupling reactions makes this compound a crucial component in building the frameworks of new bioactive compounds. nih.gov
Building Block for Heterocyclic Compounds
This compound is widely utilized as a foundational building block for the synthesis of a variety of other heterocyclic compounds. chemimpex.comlookchem.com Its structure allows it to participate in reactions that form more elaborate ring systems essential for medicinal chemistry. chemimpex.com For example, derivatives like 5-bromofuran-2-carbohydrazide, which is synthesized from this compound precursors, are used to create more complex heterocycles such as 1,2,4-triazoles, 4-oxo-thiazolidines, and 5-imidazolones. primescholars.comijper.orgrasayanjournal.co.in These resulting heterocyclic structures are investigated for a range of biological activities. primescholars.com
Development of Novel Therapeutic Agents
The derivatives synthesized from this compound are integral to the discovery of novel therapeutic agents. chemimpex.com The furan (B31954) nucleus is a component of many biologically active compounds, and modifications using this compound as a starting point have led to the development of molecules with potential therapeutic applications. researchgate.net Research has focused on creating furan-2-yl(phenyl)methanone derivatives to inhibit protein tyrosine kinases (PTKs), which are attractive targets for agents against cancer and other diseases. mdpi.com Some of these novel derivatives have shown promising PTK inhibitory activity, in some cases more potent than the reference compound, genistein. mdpi.com
Design of Potential COX-2 Inhibitors derived from this compound
Derivatives of this compound have been specifically designed and investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors, which are a target for anti-inflammatory drugs. Molecular docking studies have been employed to predict the binding affinity of these novel compounds to the COX-2 protein. mdpi.compreprints.org
One such derivative, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide , was synthesized from a 5-bromofuran-2-carboxylic acid precursor and showed a good binding affinity in molecular docking simulations with the COX-2 protein. mdpi.compreprints.orgresearchgate.net Another compound, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide , also synthesized from a 5-bromofuran derivative, was evaluated for its anti-inflammatory properties and studied via molecular docking. preprints.org The study revealed that the compound occupies a specific channel in the cyclooxygenase active site, suggesting it could be a selective COX-2 inhibitor. preprints.org
| Compound Name | Target Protein | Predicted Binding Energy (kcal/mol) |
| N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide | COX-2 (PDB ID: 5IKR) | -7.89 |
| 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | COX-2 (PDB ID: 3W37) | -9.63 |
Data from molecular docking studies. mdpi.compreprints.org
Antimicrobial and Antifungal Activity Studies of this compound Derivatives
A significant area of research involves the synthesis and evaluation of this compound derivatives for their antimicrobial and antifungal properties. researchgate.netresearchgate.net Various classes of compounds derived from 5-bromofuran-2-carbohydrazide, such as furan-2-carboxamides, thiazolidine-4-ones, and imidazolones, have been screened against bacterial and fungal strains. primescholars.comrasayanjournal.co.inresearchgate.net
In one study, a series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives were prepared and tested. ingentaconnect.combenthamdirect.com The results indicated that while most had low antibacterial activity, derivatives containing a 2,4-dinitrophenylhydrazone moiety were the most active against E. coli. ingentaconnect.combenthamdirect.com For antifungal activity, a specific 2,4-dinitrophenylhydrazone derivative was found to be the most active. ingentaconnect.combenthamdirect.com Another study on 4-oxo-thiazolidine derivatives showed that certain compounds had very good activity against E. coli and the fungus C. albicans. primescholars.com
| Derivative Class | Microbial Strain | Observed Activity |
| 2,4-dinitrophenylhydrazone derivatives | E. coli | Most active among tested compounds ingentaconnect.combenthamdirect.com |
| 2,4-dinitrophenylhydrazone derivative (8a) | Fungal strains | Most active among tested compounds ingentaconnect.combenthamdirect.com |
| 4-oxo-thiazolidine derivatives (e.g., 3a, 3b, 3d) | E. coli | Very good activity primescholars.com |
| 4-oxo-thiazolidine derivatives (e.g., 4c) | C. albicans | Very good activity primescholars.com |
| 1,2,4-Triazole derivatives (e.g., 2e, 2f) | Bacterial strains | Good inhibitory effects ijper.org |
| 1,2,4-Triazole derivative (2e) | Fungal strains | High activity ijper.org |
Summary of antimicrobial screening results for various this compound derivatives. primescholars.comijper.orgingentaconnect.combenthamdirect.com
Materials Science and Polymer Development
Beyond its biomedical applications, this compound is a valuable building block in materials science for the creation of novel polymers. chemimpex.com Its derivatives are used as monomers in polymerization reactions to produce materials with specific, desirable properties. chemimpex.comresearchgate.net
One significant application is in the synthesis of [2,2']bifuran-5,5'-dicarboxylic acid esters. researchgate.net These esters are produced through palladium-catalyzed reductive homocoupling reactions of 5-bromofuran-2-carboxylate intermediates. researchgate.net The resulting bifuranyl dicarboxylates are essential monomers for producing poly(ethylene bifuranoate), a polymer considered a green and versatile alternative to the widely used poly(ethylene terephthalate) (PET). researchgate.net Additionally, halogen-functionalized furan building blocks like this compound are suitable for Suzuki coupling reactions in polymer synthesis applications. technochemical.com
Enhancement of Polymer Properties
Cross-Coupling Reactions
A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. tandfonline.comtandfonline.comresearchgate.net In these reactions, this compound is coupled with boronic acids in the presence of a palladium catalyst to form 2-arylfurans. tandfonline.comresearchgate.net This methodology is highly efficient for creating carbon-carbon bonds and has been used to synthesize a wide range of 2-substituted furans. tandfonline.comthieme-connect.com Iron-catalyzed cross-coupling reactions have also been employed for the synthesis of alkyl-substituted furans from this compound. thieme-connect.com
Future Directions and Emerging Research Areas for 2 Bromofuran
Catalysis and Green Chemistry in 2-Bromofuran Synthesis
The synthesis of this compound is progressively moving towards more sustainable and efficient catalytic methods, aligning with the principles of green chemistry. Traditional bromination methods often involve hazardous reagents like elemental bromine and can produce significant waste streams. nih.govtandfonline.com Modern approaches focus on improving safety, scalability, and environmental impact.
A significant advancement has been the adoption of N-bromosuccinimide (NBS) in dimethylformamide (DMF) as a brominating system. nih.govtandfonline.comresearchgate.net This method is a simpler, safer, and more scalable procedure compared to using highly corrosive and exothermic elemental bromine. nih.govtandfonline.com The process can be conducted on a 20 to 50-gram scale and notably avoids the need for complex extractive workups or chromatographic purification, instead utilizing direct steam distillation for product isolation with yields reported between 65-75%. nih.govtandfonline.com This streamlined purification is a key advantage, reducing solvent usage and waste.
Further research is aimed at introducing catalytic systems to replace stoichiometric reagents. While palladium catalysis is extensively used for the functionalization of this compound, its application in the direct catalytic bromination of furan (B31954) is an area of active development. researchgate.net The development of heterogeneous catalysts could offer advantages in catalyst recovery and reuse, further enhancing the sustainability of this compound production. Iron catalysis, which has been used for coupling reactions of this compound, presents another avenue for exploration in its synthesis due to iron's low cost and toxicity. thieme-connect.de
| Method | Reagents | Key Advantages | Reported Yield | Reference |
|---|---|---|---|---|
| Classical Bromination | Furan, Bromine (Br₂), DMF | Direct approach. | Moderate (50-55%) after modified workup. | nih.gov |
| Improved Green Synthesis | Furan, N-Bromosuccinimide (NBS), DMF | Safer (avoids elemental Br₂), scalable, no chromatography, simple steam distillation. | Good (65-75%). | nih.govtandfonline.com |
| Organolithium Route | Lithium derivatives of furan, Elemental Bromine (Br₂) | Can produce high yields. | High. |
Computational Design and Prediction of Novel this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the chemical behavior of this compound. These theoretical studies provide deep insights into its electronic structure, reaction mechanisms, and potential for novel transformations.
DFT calculations have been employed to explain the observed reactivity of this compound in nucleophilic substitution reactions. thieme-connect.com A study of its frontier molecular orbitals revealed that the Lowest Unoccupied Molecular Orbital (LUMO) is not a π* orbital, which helps to explain its relatively low reactivity in certain substitution pathways. thieme-connect.com This kind of analysis is crucial for designing new reactions, as it allows chemists to predict whether a desired transformation is electronically favorable.
Furthermore, computational studies have been instrumental in elucidating complex catalytic cycles involving bromofurans. For instance, detailed DFT analysis of the gold-catalyzed cycloisomerization of bromoallenyl ketones, which can produce either this compound or 3-bromofuran (B129083), has been performed. organic-chemistry.org These studies revealed how the oxidation state of the gold catalyst (Au(I) vs. Au(III)) and the nature of the ligands control the reaction pathway, dictating whether a 1,2-hydride shift or a 1,2-bromide migration occurs, thus determining the final product isomer. organic-chemistry.org Such predictive power allows for the rational design of catalysts to achieve high regioselectivity.
| Computational Method | Focus of Study | Key Finding | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311G+(dp)) | Frontier Molecular Orbitals (FMO) of this compound | The LUMO is not a π* orbital, explaining its low reactivity in some nucleophilic substitutions. | thieme-connect.com |
| DFT | Gold-catalyzed cycloisomerization of bromoallenyl ketones | The catalyst's oxidation state and ligands control regioselectivity between this compound and 3-bromofuran products by favoring different migration pathways (1,2-H vs. 1,2-Br). | organic-chemistry.org |
| Conceptual DFT (CDFT) | Structure-reactivity of a complex bromofuranone derivative | Predicted global reactivity descriptors and local nucleophilic/electrophilic sites, aiding in the design of new materials. | researchgate.net |
Integration of this compound into Multi-Component Reactions
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, represent a highly efficient strategy in modern organic synthesis. The integration of this compound into MCRs is an emerging area with significant potential for rapidly generating molecular diversity.
While direct participation of this compound in classic named MCRs like the Ugi or Passerini reactions is not yet widely documented, its derivatives are proving to be valuable substrates. wikipedia.orgthieme-connect.com A notable example is a one-pot, three-component reaction utilizing 2-bromo-5-(dichloromethyl)furan, an active methylene (B1212753) compound, and a secondary amine. wikipedia.org This efficient cascade process constructs new C-C and C-N bonds and provides access to complex, polyfunctional furan derivatives in yields as high as 96%. wikipedia.org
The future of MCRs involving this compound likely lies in two main strategies:
Pre-functionalization: Using this compound as a starting material to synthesize key MCR components. For example, the Suzuki coupling of this compound can yield furan-2-boronic acid, a substrate used in the Petasis borono-Mannich reaction, a powerful three-component method for synthesizing highly functionalized amines. nih.govbeilstein-journals.org
Post-MCR Modification: Incorporating this compound into a molecule that subsequently undergoes an MCR, or using the bromine atom as a handle for post-MCR diversification. Tandem reactions, where an MCR is followed by an intramolecular cyclization (e.g., a Diels-Alder reaction), have been designed with furan-containing aldehydes, demonstrating a pathway to complex heterocyclic systems. acs.org
The development of novel MCRs that directly incorporate this compound, leveraging the reactivity of both the furan ring and the C-Br bond, remains a compelling goal for synthetic chemists.
Applications in Supramolecular Chemistry and Nanomaterials
The unique structural and electronic properties of the furan ring, combined with the reactive handle provided by the bromine atom, make this compound a promising building block for supramolecular chemistry and nanomaterials. tandfonline.com These fields focus on creating large, ordered assemblies and materials with novel functions.
This compound serves as a key intermediate for the synthesis of oligofurans and furan-containing polymers. tandfonline.com Through iterative cross-coupling reactions, such as the Suzuki coupling, the bromine atom can be replaced to link furan units together, forming extended π-conjugated systems. researchgate.net These materials are of interest for applications in organic electronics, such as semiconductors and conductive plastics. For example, derivatives like hexyl this compound-3-carboxylate have been used in the synthesis of six-membered oligofuran macrocycles.
In supramolecular chemistry, furan derivatives are used to construct complex architectures held together by non-covalent interactions. For instance, 4-bromofuran-2-carboxamide, an isomer of a this compound derivative, has been studied for its ability to form specific hydrogen-bonding patterns, which are fundamental to designing self-assembling molecular systems. The ability of the furan oxygen to participate in coordination and hydrogen bonding, along with the potential for π-π stacking between rings, makes this compound-derived scaffolds versatile components for designing molecular cages, capsules, and other functional supramolecular structures. The development of this compound-based nanoparticles is another area of emerging interest.
Advanced Spectroscopic Studies and In-situ Monitoring of Reactions Involving this compound
Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques, particularly those that allow for in-situ (in the reaction vessel) monitoring, are being increasingly applied to study reactions involving this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. thieme-connect.com High-resolution benchtop NMR spectrometers can be placed directly in a fume hood and coupled to a reactor, allowing chemists to follow the consumption of reactants and the formation of products in real-time. thieme-connect.com This technique is quantitative and non-destructive, providing invaluable data for determining reaction kinetics and identifying transient intermediates. thieme-connect.com For reactions like the palladium-catalyzed Suzuki coupling of this compound, in-situ NMR could be used to optimize catalyst loading, temperature, and reaction time by directly observing the reaction progress. tandfonline.comresearchgate.net
Raman spectroscopy is another advanced technique suitable for in-situ analysis. Total internal reflection (TIR) Raman and glancing-angle Raman can be particularly sensitive to changes occurring at interfaces or surfaces, which is relevant for heterogeneous catalysis. It is also effective for monitoring reactions in solution, with the potential to track vibrational changes corresponding to specific bond formations or breakages, offering complementary information to NMR. The combination of these advanced spectroscopic methods with computational modeling provides a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective transformations for this compound.
| Technique | Type of Information | Potential Application for this compound | Reference |
|---|---|---|---|
| In-situ NMR Spectroscopy | Quantitative concentration of reactants, products, and intermediates over time; reaction kinetics. | Monitoring Suzuki and other cross-coupling reactions to optimize conditions and elucidate mechanisms. | thieme-connect.com |
| In-situ Raman Spectroscopy | Changes in vibrational modes (bond stretching/bending); structural information on intermediates. | Studying catalytic cycles, especially in heterogeneous systems, by observing surface-adsorbed species. | |
| In-situ LED Illumination NMR | Mechanistic details of photochemical reactions, including dark pathways and short-lived intermediates. | Investigating novel light-induced transformations of this compound. | |
| Isotopic Labeling Studies | Tracking the fate of specific atoms to elucidate reaction pathways. | Confirming mechanisms of rearrangements or substitution reactions by using deuterated solvents or labeled substrates. | wikipedia.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
